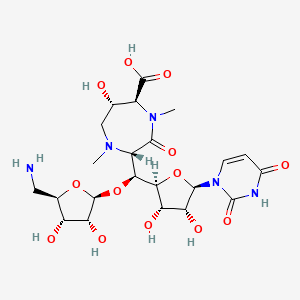

Caprazol

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C22H33N5O13 |

|---|---|

分子量 |

575.5 g/mol |

IUPAC名 |

(2S,5S,6S)-2-[(S)-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-hydroxy-1,4-dimethyl-3-oxo-1,4-diazepane-5-carboxylic acid |

InChI |

InChI=1S/C22H33N5O13/c1-25-6-7(28)10(20(35)36)26(2)18(34)11(25)16(40-21-15(33)12(30)8(5-23)38-21)17-13(31)14(32)19(39-17)27-4-3-9(29)24-22(27)37/h3-4,7-8,10-17,19,21,28,30-33H,5-6,23H2,1-2H3,(H,35,36)(H,24,29,37)/t7-,8+,10-,11-,12+,13-,14+,15+,16-,17-,19+,21-/m0/s1 |

InChIキー |

MSVZOGHTXZMFOH-XCECKKHWSA-N |

異性体SMILES |

CN1C[C@@H]([C@H](N(C(=O)[C@@H]1[C@@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O[C@H]4[C@@H]([C@@H]([C@H](O4)CN)O)O)C)C(=O)O)O |

正規SMILES |

CN1CC(C(N(C(=O)C1C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)O)C)C(=O)O)O |

同義語 |

caprazol |

製品の起源 |

United States |

Foundational & Exploratory

Off-Target Effects of Lansoprazole in Cellular Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole, a widely prescribed proton pump inhibitor (PPI), effectively reduces gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2][3] While its on-target effects are well-characterized, a growing body of evidence reveals that lansoprazole exerts numerous off-target effects in various cellular assays. These unintended interactions can have significant implications, ranging from potential therapeutic benefits in oncology to unforeseen adverse drug reactions and drug-drug interactions. This technical guide provides an in-depth overview of the known off-target effects of lansoprazole, presenting quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways to aid researchers in understanding and navigating these complex cellular responses.

Data Summary of Lansoprazole's Off-Target Effects

The following tables summarize the key off-target effects of lansoprazole observed in cellular assays, providing quantitative data for easy comparison.

| Off-Target Effect | Cellular Context | Experimental Readout | Lansoprazole Concentration | Reference |

| CYP1A1/1A2 Induction | Primary Human Hepatocytes | Increased mRNA and protein expression | 1-100 µM | [4] |

| CYP3A4 Induction | Primary Human Hepatocytes, HepG2 cells | Increased mRNA and protein expression | 10-100 µM | [5][6] |

| ABC Transporter Inhibition | ABCB1/P-gp and ABCG2 overexpressing cancer cells | Reversal of multidrug resistance, increased intracellular drug accumulation | Not specified | [7] |

| Autophagy Inhibition | A549 non-small cell lung cancer cells | Blockade of autophagosome-lysosome fusion, accumulation of LC3-II and p62 | 100 µM | [8] |

| Lysosomal Enzyme Inhibition | Cultured cells and mouse spleen | Dose-dependent inhibition of lysosomal enzyme activities | Dose-dependent | [9][10] |

| STAT3 Pathway Inhibition | A549 cells | Decreased phosphorylation of STAT3 | Concentration-dependent | [11] |

| PI3K/Akt Pathway Inhibition | A549 cells | Decreased phosphorylation of Akt, mTOR, p70 S6K, and GSK-3β | Concentration-dependent | [11] |

| Raf/ERK Pathway Inhibition | A549 cells | Decreased phosphorylation of c-Raf and ERK | Concentration-dependent | [11] |

Key Off-Target Mechanisms and Signaling Pathways

Regulation of Drug Metabolism and Efflux

Lansoprazole has been shown to modulate the expression and activity of key proteins involved in drug metabolism and transport, which can lead to significant drug-drug interactions.

Lansoprazole acts as a mixed inducer of Cytochrome P450 enzymes, specifically CYP1A1, CYP1A2, and CYP3A4, in human hepatocytes.[12][13] This induction is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[4][5] The S-enantiomer of lansoprazole is generally a more potent inducer of CYP1A genes at lower concentrations (1-10 µM), while the R-enantiomer is more potent at higher concentrations (100 µM).[4]

Lansoprazole can reverse multidrug resistance (MDR) in cancer cells by inhibiting the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2).[7] This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs. Lansoprazole appears to competitively bind to the substrate-binding region of these transporters and also promotes their ATPase activity.[7]

References

- 1. Active transport of rhodamine 123 by the human multidrug transporter P‐glycoprotein involves two independent outer gates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of testosterone 6beta-hydroxylation in the reconstituted system with similar ratios of purified CYP3A4, NADPH-cytochrome p450 oxidoreductase and cytochrome B5 to human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20040166554A1 - Method for assaying the activity of lysosomal enzymes - Google Patents [patents.google.com]

- 6. Omeprazole and Lansoprazole Enantiomers Induce CYP3A4 in Human Hepatocytes and Cell Lines via Glucocorticoid Receptor and Pregnane X Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lansoprazole (LPZ) reverses multidrug resistance (MDR) in cancer through impeding ATP-binding cassette (ABC) transporter-mediated chemotherapeutic drug efflux and lysosomal sequestration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lansoprazole Alone or in Combination With Gefitinib Shows Antitumor Activity Against Non-small Cell Lung Cancer A549 Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determining Lysosomal Enzyme Activity Using Fluorogenic Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. [Determination of cytochrome P450 3A4 activity with testosterone probe using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Lansoprazole's Binding Affinity to H+/K+ ATPase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of lansoprazole to the proton pump, H+/K+ ATPase. Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by targeting this enzyme.[1][2] This document details the quantitative aspects of this interaction, outlines relevant experimental methodologies, and visualizes the underlying molecular mechanisms and workflows.

Quantitative Analysis of Lansoprazole Binding Affinity

The binding affinity of lansoprazole for H+/K+ ATPase has been quantified primarily through the determination of its half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental system and conditions. The data below summarizes key findings from in vitro studies.

| Parameter | Value | Species | Experimental System | Reference |

| IC50 (Racemic Lansoprazole) | 2.1 µM | Canine | Gastric Microsomes ((H+ + K+)-ATPase activity) | --INVALID-LINK-- |

| IC50 ((+)-enantiomer) | 4.2 µM | Canine | Gastric Microsomes ((H+ + K+)-ATPase activity) | --INVALID-LINK-- |

| IC50 ((-)-enantiomer) | 5.2 µM | Canine | Gastric Microsomes ((H+ + K+)-ATPase activity) | --INVALID-LINK-- |

| IC50 (Racemic Lansoprazole) | 59 nM | Canine | Isolated Parietal Cells (db-cAMP-stimulated acid formation) | --INVALID-LINK-- |

| IC50 ((+)-enantiomer) | 59 nM | Canine | Isolated Parietal Cells (db-cAMP-stimulated acid formation) | --INVALID-LINK-- |

| IC50 ((-)-enantiomer) | 82 nM | Canine | Isolated Parietal Cells (db-cAMP-stimulated acid formation) | --INVALID-LINK-- |

Mechanism of Action: Covalent Inhibition

Lansoprazole is a prodrug that requires activation in an acidic environment to exert its inhibitory effect.[3][4] The mechanism involves a series of transformations culminating in the formation of a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+ ATPase.[5][6]

Lansoprazole, being a weak base, accumulates in the acidic secretory canaliculi of parietal cells.[6] Here, it undergoes a proton-catalyzed conversion into a reactive tetracyclic sulfenamide intermediate.[6] This activated form then rapidly forms a covalent disulfide bond with cysteine residues on the extracytoplasmic domain of the H+/K+ ATPase.[5][7] For lansoprazole, the key cysteine residues involved are Cys813 and Cys321.[6][8] This irreversible binding locks the enzyme in an inactive conformation, thereby inhibiting the final step of gastric acid secretion.[5]

Experimental Protocols

Detailed, step-by-step protocols for assessing the binding and inhibitory activity of lansoprazole on H+/K+ ATPase are crucial for reproducible research. Below are generalized methodologies for key assays.

H+/K+ ATPase Inhibition Assay (IC50 Determination)

This assay measures the concentration of lansoprazole required to inhibit 50% of the H+/K+ ATPase activity.

1. Preparation of H+/K+ ATPase-Enriched Gastric Microsomes:

-

Fresh gastric mucosa from a suitable animal model (e.g., hog, rabbit, or canine) is homogenized in a buffered sucrose solution.

-

The homogenate is subjected to differential centrifugation to isolate the microsomal fraction containing the H+/K+ ATPase.[9]

-

The protein concentration of the microsomal preparation is determined using a standard method (e.g., Bradford or BCA assay).

2. Pre-incubation with Lansoprazole:

-

Aliquots of the microsomal preparation are pre-incubated with a range of lansoprazole concentrations in a buffer at a slightly acidic pH to facilitate activation.

-

A control group without lansoprazole is included to determine maximal enzyme activity.

3. ATPase Activity Measurement:

-

The enzymatic reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at 37°C and is then stopped by the addition of a quenching agent (e.g., trichloroacetic acid).

-

The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified, often using a colorimetric method like the Fiske-Subbarow method.

4. Data Analysis:

-

The percentage of inhibition for each lansoprazole concentration is calculated relative to the control.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the lansoprazole concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay (Generalized Protocol)

Radioligand binding assays can be used to characterize the binding of ligands to their receptors.[10] For lansoprazole, a radiolabeled form of a reversible H+/K+ ATPase inhibitor could be used in a competitive binding assay to determine lansoprazole's binding affinity.

1. Preparation of Materials:

-

H+/K+ ATPase-enriched gastric microsomes are prepared as described previously.

-

A suitable radiolabeled reversible inhibitor of H+/K+ ATPase (e.g., a radiolabeled potassium-competitive acid blocker) is selected.

-

A range of concentrations of unlabeled lansoprazole is prepared.

2. Incubation:

-

The microsomes are incubated in a buffer containing the radiolabeled ligand and varying concentrations of lansoprazole.

-

The incubation is carried out for a sufficient time to reach binding equilibrium.

3. Separation of Bound and Free Ligand:

-

The reaction mixture is rapidly filtered through a glass fiber filter to trap the microsomes with the bound radioligand.[10]

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification of Bound Radioactivity:

-

The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

-

The data is used to generate a competition curve, from which the IC50 of lansoprazole for displacing the radioligand is determined.

-

The Ki value for lansoprazole can then be calculated using the Cheng-Prusoff equation.

Conclusion

Lansoprazole is a potent, irreversible inhibitor of the gastric H+/K+ ATPase. Its mechanism of action is dependent on acid-catalyzed activation and subsequent covalent modification of the enzyme. The quantitative data, primarily in the form of IC50 values, confirm its high potency, particularly in cellular systems where the acidic environment of the parietal cell is present. The experimental protocols outlined in this guide provide a framework for the continued investigation of lansoprazole and other proton pump inhibitors, facilitating further research and development in the field of acid-related disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. ajpp.in [ajpp.in]

- 4. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Possible mechanisms for (H+ + K+)-ATPase inhibition by proton pump inhibitors, omeprazole, lansoprazole and SCH 28080] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]

- 8. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Gastric H+,K+-ATPase Activity in Vitro by Dissolution Media of Original Brand-Name and Generic Tablets of Lansoprazole, a Proton Pump Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathways of Lansoprazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole is a proton pump inhibitor (PPI) widely used in the treatment of acid-related disorders. Its efficacy and potential for drug-drug interactions are significantly influenced by its metabolic fate. This technical guide provides a comprehensive overview of the metabolic pathways of lansoprazole, intended for researchers, scientists, and professionals in drug development. The guide details the enzymatic processes, resulting metabolites, and experimental methodologies for their investigation, with a focus on quantitative data and signaling pathway interactions.

Core Metabolic Pathways

Lansoprazole undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. The two principal enzymes involved are CYP2C19 and CYP3A4.[1][2] These enzymes catalyze the transformation of lansoprazole into its main metabolites: 5-hydroxylansoprazole and lansoprazole sulfone.[3][4]

The formation of 5-hydroxylansoprazole is predominantly catalyzed by CYP2C19, while CYP3A4 is the main enzyme responsible for the formation of lansoprazole sulfone.[4][5] It is noteworthy that the metabolism of lansoprazole is stereoselective. Lansoprazole is a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is preferentially metabolized by CYP2C19, while the (R)-enantiomer is a preferred substrate for CYP3A4.[1]

The genetic polymorphism of CYP2C19 plays a crucial role in the inter-individual variability of lansoprazole metabolism and clinical response.[2] Individuals can be classified as extensive metabolizers (EMs), intermediate metabolizers (IMs), or poor metabolizers (PMs) based on their CYP2C19 genotype, which significantly impacts the plasma concentrations of lansoprazole and its metabolites.[6]

Figure 1: Core metabolic pathways of Lansoprazole.

Quantitative Data on Lansoprazole Metabolism

The pharmacokinetic parameters of lansoprazole and its primary metabolites are significantly influenced by the CYP2C19 genotype. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Lansoprazole and its Metabolites in Healthy Chinese Male Subjects After a Single 30 mg Oral Dose.[3]

| Parameter | Lansoprazole (Mean ± SD) | 5'-Hydroxy Lansoprazole (Mean ± SD) | Lansoprazole Sulfone (Mean ± SD) |

| Cmax (ng/mL) | 1047 ± 344 | 111.2 ± 41.8 | 66.6 ± 52.9 |

| Tmax (h) | 2.0 ± 0.7 | 2.1 ± 0.8 | 1.9 ± 0.8 |

| t½z (h) | 2.24 ± 1.43 | 2.31 ± 1.18 | 2.52 ± 1.54 |

| AUC0-24 (ng·h/mL) | 3388 ± 1484 | 317.0 ± 81.2 | 231.9 ± 241.7 |

| AUC0-∞ (ng·h/mL) | 3496 ± 1693 | - | - |

| CLz/F (L/h) | 9.96 ± 3.74 | - | - |

| Vz/F (L) | 32.83 ± 11.74 | - | - |

Table 2: Enzyme Kinetic Parameters for Lansoprazole Metabolism by Human Liver Microsomes and Recombinant CYP Enzymes.[5][7][8]

| Metabolic Reaction | Enzyme | Km (μM) | Vmax (pmol/min/mg protein or nmol P450) | Intrinsic Clearance (Vmax/Km) (μL/min/mg protein or nmol P450) |

| 5-Hydroxylation | ||||

| (+)-Lansoprazole | CYP2C19 | 13.1 | 143.3 | 10.9 |

| (-)-Lansoprazole | CYP2C19 | 2.3 | 179.6 | 78.1 |

| Racemic Lansoprazole | Human Liver Microsomes (High Affinity) | ~15 | - | - |

| Racemic Lansoprazole | Human Liver Microsomes (Low Affinity) | ~100 | - | - |

| Sulfoxidation | ||||

| (+)-Lansoprazole | CYP3A4 | - | - | 0.006 ± 0.000 |

| (-)-Lansoprazole | CYP3A4 | - | - | 0.023 ± 0.001 |

| Racemic Lansoprazole | Human Liver Microsomes | ~100 | - | - |

Experimental Protocols

Protocol 1: In Vitro Metabolism of Lansoprazole using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability and identifying the metabolites of lansoprazole in human liver microsomes (HLM).

1. Materials:

-

Human liver microsomes (pooled from multiple donors)

-

Lansoprazole

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal standard (e.g., omeprazole or a structurally similar compound)

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

2. Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (final concentration typically 0.2-1.0 mg/mL), and lansoprazole (final concentration typically 1-10 µM).

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the system to equilibrate.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

Protein Precipitation and Sample Preparation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining lansoprazole and identify the formed metabolites.

Figure 2: Experimental workflow for in vitro metabolism of Lansoprazole.

Protocol 2: Quantification of Lansoprazole and its Metabolites in Human Plasma by LC-MS/MS

This protocol provides a representative method for the simultaneous quantification of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone in human plasma.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., indapamide).[7]

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions:

-

LC Column: A reversed-phase C18 column (e.g., Inertsil ODS-3, 5 µm, 4.6 x 150 mm).[7]

-

Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 0.2% ammonium acetate and 0.1% formic acid in water) in a ratio of 75:25 (v/v).[7]

-

Flow Rate: 0.8 mL/min.

-

Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative ion mode, depending on the analytes and instrument sensitivity.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for lansoprazole, 5-hydroxylansoprazole, lansoprazole sulfone, and the internal standard.

Signaling Pathway Interactions

Recent studies have revealed that lansoprazole can modulate intracellular signaling pathways, independent of its acid-suppressing effects. These interactions may contribute to its observed anti-inflammatory and cytoprotective properties.

NF-κB and ERK Signaling Pathways

Lansoprazole has been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), induced by bacterial components like lipopolysaccharide (LPS). This suppression is achieved through the inhibition of the activation of Nuclear Factor-kappaB (NF-κB) and Extracellular Signal-Regulated Kinase (ERK).[8] The mechanism involves inhibiting the phosphorylation and degradation of IκB-α, the inhibitory protein of NF-κB, and preventing the phosphorylation of ERK.

Figure 3: Inhibition of NF-κB and ERK signaling by Lansoprazole.

Nrf2/p38 MAPK Signaling Pathway

Lansoprazole has also been demonstrated to exert cytoprotective effects against oxidative stress through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9][10] This activation is mediated by the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).[9] Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant genes, such as heme oxygenase-1 (HO-1), providing protection against cellular damage.[11][12]

Figure 4: Activation of the Nrf2/p38 MAPK pathway by Lansoprazole.

Conclusion

The metabolism of lansoprazole is a complex process involving multiple CYP enzymes, leading to the formation of several metabolites. The significant impact of CYP2C19 genetic polymorphism on its pharmacokinetics underscores the importance of personalized medicine approaches. Furthermore, the emerging understanding of lansoprazole's interaction with key cellular signaling pathways opens new avenues for research into its therapeutic applications beyond acid suppression. This guide provides a foundational resource for scientists and researchers to design and interpret studies on the metabolic and cellular effects of lansoprazole.

References

- 1. ClinPGx [clinpgx.org]

- 2. Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic properties of lansoprazole (30-mg enteric-coated capsules) and its metabolites: A single-dose, open-label study in healthy Chinese male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the human P450 enzymes involved in lansoprazole metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lansoprazole, a Proton Pump Inhibitor, Suppresses Production of Tumor Necrosis Factor-α and Interleukin-1β Induced by Lipopolysaccharide and Helicobacter Pylori Bacterial Components in Human Monocytic Cells via Inhibition of Activation of Nuclear Factor-κB and Extracellular Signal-Regulated Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lansoprazole protects hepatic cells against cisplatin-induced oxidative stress through the p38 MAPK/ARE/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.plos.org [journals.plos.org]

- 11. Nrf2-Inducing Anti-Oxidation Stress Response in the Rat Liver - New Beneficial Effect of Lansoprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nrf2-Inducing Anti-Oxidation Stress Response in the Rat Liver - New Beneficial Effect of Lansoprazole | PLOS One [journals.plos.org]

The Influence of Caprazol (Proton Pump Inhibitors) on Gut Microbiome Composition: A Technical Guide

Introduction

Caprazol, a representative of the proton pump inhibitor (PPI) class of drugs, is widely prescribed for the management of acid-related gastrointestinal disorders. While effective in reducing gastric acid secretion, emerging evidence indicates that long-term use of PPIs can significantly alter the composition and function of the gut microbiome, a complex ecosystem of microorganisms residing in the gastrointestinal tract. This disruption, termed dysbiosis, can have far-reaching implications for host health, potentially increasing the risk of various gastrointestinal and systemic conditions.[1][2] This technical guide provides an in-depth analysis of the effects of this compound and other PPIs on the gut microbiome, intended for researchers, scientists, and drug development professionals.

1. Quantitative Effects on Gut Microbiome Composition

The administration of PPIs, such as omeprazole and lansoprazole, has been shown to induce significant changes in the gut microbial community. These alterations are characterized by a decrease in microbial diversity and a shift in the relative abundance of specific bacterial taxa.

Table 1: Summary of PPI-Induced Changes in Gut Microbiome Alpha and Beta Diversity

| Diversity Metric | Observation | Drug Class/Example | Reference |

| Alpha Diversity | |||

| Shannon Entropy | Decreased | Aripiprazole (Psychotropic) | [3] |

| Observed Features | Decreased | Aripiprazole (Psychotropic) | [3] |

| Species Richness (Faith-pd) | No significant change | Aripiprazole (Psychotropic) | [3] |

| Species Evenness | Decreased | Aripiprazole (Psychotropic) | [3] |

| Beta Diversity | Significant alteration in community composition | Omeprazole (PPI) | [4] |

Table 2: Summary of PPI-Induced Changes in Relative Abundance of Bacterial Taxa

| Taxonomic Level | Taxa with Increased Abundance | Taxa with Decreased Abundance | Drug Class/Example | Reference |

| Phylum | Proteobacteria | Firmicutes, Actinobacteria | Aripiprazole (Psychotropic) | [3] |

| Family | Enterococcaceae, Enterobacteriaceae, Lactobacillaceae | Ruminococcaceae | PPIs | [2] |

| Genus | Enterococcus, Veillonella | Bifidobacterium | PPIs | [2] |

2. Impact on Microbiome Function: Short-Chain Fatty Acid Production

A critical function of the gut microbiome is the fermentation of dietary fibers to produce short-chain fatty acids (SCFAs), such as butyrate, acetate, and propionate. These molecules play a vital role in maintaining gut homeostasis, providing energy to colonocytes, and modulating the immune system. Studies have demonstrated that drug-induced dysbiosis can lead to a significant reduction in SCFA production.

Table 3: Effect of Drug Administration on Short-Chain Fatty Acid (SCFA) Concentrations

| SCFA | Effect | Drug Example | Reference |

| Butyrate | Decreased | Aripiprazole | [3] |

| Acetate | Decreased | Aripiprazole | [3] |

| Propionate | Decreased | Aripiprazole | [3] |

| Total SCFAs | Decreased | Aripiprazole, (S)-citalopram | [3] |

3. Experimental Protocols

Understanding the methodologies used to investigate the effects of drugs on the gut microbiome is crucial for interpreting the data and designing future studies.

3.1. In Vitro Model of the Human Colon

-

Objective: To investigate the direct impact of a drug on the gut microbiota in a controlled environment.

-

Methodology:

-

Fecal samples from healthy donors are used to inoculate a colon model system (e.g., PolyFermS).

-

The model is continuously fed with a medium simulating the composition of the proximal colon.

-

The drug of interest (e.g., aripiprazole) is introduced into the system.

-

Samples are collected at various time points for microbiome analysis (16S rRNA gene sequencing) and metabolite analysis (e.g., SCFAs by gas chromatography).

-

Probiotics can be co-administered to assess their potential to mitigate drug-induced dysbiosis.[3]

-

3.2. Clinical Studies with Human Subjects

-

Objective: To evaluate the effect of drug treatment on the gut microbiome in a clinical setting.

-

Methodology:

-

Recruit a cohort of patients requiring treatment with the drug of interest (e.g., omeprazole).

-

Collect baseline stool samples before the initiation of treatment.

-

Administer the drug at a specified dose and duration (e.g., 20mg omeprazole daily for 4 weeks).

-

Collect follow-up stool samples at the end of the treatment period.

-

Analyze the gut microbiome composition using techniques like 16S rRNA sequencing or shotgun metagenomics.

-

Assess changes in microbial diversity and the relative abundance of different taxa.[4]

-

Functional analyses, such as SCFA measurements, can also be performed.

-

4. Signaling Pathways and Logical Relationships

The interaction between drugs, the gut microbiome, and the host is complex, involving various signaling pathways and logical relationships.

Caption: The impact of this compound (PPIs) on the gut microbiome and host.

References

- 1. Proton pump inhibitors and dysbiosis: Current knowledge and aspects to be clarified - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proton pump inhibitor-induced gut dysbiosis and immunomodulation: current knowledge and potential restoration by probiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence of the Dysbiotic Effect of Psychotropics on Gut Microbiota and Capacity of Probiotics to Alleviate Related Dysbiosis in a Model of the Human Colon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of omeprazole treatment on the gut microflora and neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Lansoprazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole is a potent proton pump inhibitor (PPI) widely used in the treatment of acid-related gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).[1] Its therapeutic efficacy stems from its specific mechanism of action, which involves the irreversible inhibition of the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion.[2] This technical guide provides a comprehensive overview of the molecular structure and chemical properties of Lansoprazole, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Molecular Structure and Identification

Lansoprazole, chemically known as 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole, is a substituted benzimidazole derivative.[1] It is a racemic mixture containing equal amounts of the (R)- and (S)-enantiomers.[1] The presence of a sulfoxide group attached to an asymmetric sulfur atom is the source of its chirality.[3]

| Identifier | Value |

| IUPAC Name | 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole[1] |

| CAS Number | 103577-45-3[1] |

| Molecular Formula | C₁₆H₁₄F₃N₃O₂S[1][3] |

| Molecular Weight | 369.36 g/mol [1] |

Lansoprazole can exist in different crystalline forms, or polymorphs, which may exhibit distinct physical properties. Several crystalline forms, including Form I and Form II, have been identified and characterized by techniques such as X-ray powder diffraction. The specific crystalline form can influence the drug's stability and dissolution characteristics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Lansoprazole is crucial for formulation development, analytical method development, and predicting its behavior in biological systems.

Solubility

Lansoprazole is a lipophilic molecule with low aqueous solubility, which can be a limiting factor for its oral bioavailability.[4] Its solubility is highly dependent on the pH of the medium.

| Solvent | Solubility |

| Water | Practically insoluble[3] |

| Dimethylformamide (DMF) | Freely soluble[3] |

| Dichloromethane | Soluble[3] |

| Methanol | Soluble |

| Ethanol | Sparingly soluble |

| Ethyl Acetate | Soluble[3] |

| Acetonitrile | Soluble[3] |

| Ether | Very slightly soluble[3] |

| Hexane | Practically insoluble[3] |

Acidity (pKa)

Lansoprazole is an amphoteric molecule with both weakly acidic and weakly basic properties. The pyridine nitrogen atom imparts basicity, while the benzimidazole N-H group is weakly acidic.

| pKa Value | Site |

| ~4.0-4.16 | Pyridine nitrogen (basic)[5] |

| ~8.8-9.35 | Benzimidazole N-H (acidic)[5] |

Stability

Lansoprazole is known to be unstable in acidic conditions, a characteristic that necessitates its formulation in delayed-release dosage forms to protect it from degradation in the stomach. Its stability is also influenced by temperature and light.

| Condition | Stability |

| Acidic pH (e.g., pH 5.0) | Rapid degradation; half-life of approximately 0.5 hours at 25°C[3] |

| Neutral pH (e.g., pH 7.0) | More stable; half-life of approximately 18 hours at 25°C[3] |

| Refrigerated (4°C) in suspension | Stable for up to 14 days |

| Room Temperature (22°C) in suspension | Stable for about 8 hours |

| Light Exposure | Stable for up to two months[3] |

| Thermal Stress | Generally stable under dry heat conditions. |

| Oxidative Stress | Susceptible to degradation. |

Mechanism of Action: Proton Pump Inhibition

Lansoprazole exerts its acid-suppressing effects by irreversibly inhibiting the H+/K+-ATPase, or proton pump, located in the secretory canaliculi of gastric parietal cells. This enzyme is the final common pathway for gastric acid secretion.

Figure 1. Signaling pathway of Lansoprazole's proton pump inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and characterization of Lansoprazole.

Stability-Indicating HPLC Method

This method is designed to separate Lansoprazole from its potential degradation products, making it suitable for stability studies.

1. Chromatographic Conditions:

-

Column: C18, 5 µm, 250 mm x 4.6 mm

-

Mobile Phase A: 10 mM Ammonium Acetate

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

Time (min) % Mobile Phase B 0 10 40 80 50 80 51 10 | 60 | 10 |

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 40°C

-

Detection Wavelength: 285 nm

-

Injection Volume: 2 µL

2. Sample Preparation:

-

Prepare a stock solution of Lansoprazole at a concentration of 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

-

For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent.

-

Filter the sample through a 0.22 µm syringe filter before injection.

Figure 2. Workflow for the stability-indicating HPLC analysis of Lansoprazole.

Forced Degradation Studies

To assess the stability of Lansoprazole under various stress conditions, the following protocols can be employed.

1. Acid Hydrolysis:

-

Dissolve Lansoprazole in 0.1 N HCl to a final concentration of 1.0 mg/mL.

-

Incubate the solution at 60°C for a specified period (e.g., 8 hours).

-

At various time points, withdraw samples, neutralize with 0.1 N NaOH, and dilute with the HPLC mobile phase for analysis.

2. Base Hydrolysis:

-

Dissolve Lansoprazole in 0.1 N NaOH to a final concentration of 1.0 mg/mL.

-

Incubate the solution at 60°C for a specified period (e.g., 8 hours).

-

At various time points, withdraw samples, neutralize with 0.1 N HCl, and dilute with the HPLC mobile phase for analysis.

3. Oxidative Degradation:

-

Dissolve Lansoprazole in a solution of 3% hydrogen peroxide to a final concentration of 1.0 mg/mL.

-

Keep the solution at room temperature for a specified period.

-

At various time points, withdraw samples and dilute with the HPLC mobile phase for analysis.

H+/K+-ATPase Inhibition Assay

This in vitro assay measures the inhibitory activity of Lansoprazole on the proton pump.

1. Preparation of H+/K+-ATPase Vesicles:

-

Isolate gastric microsomes containing the H+/K+-ATPase from a suitable animal model (e.g., hog or rabbit gastric mucosa) through differential centrifugation.

2. Assay Procedure:

-

Pre-incubate the H+/K+-ATPase vesicles with varying concentrations of Lansoprazole in a buffer solution (e.g., Tris-HCl) at 37°C.

-

Initiate the ATPase reaction by adding ATP.

-

After a defined incubation period, stop the reaction by adding an acid (e.g., trichloroacetic acid).

-

Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using a colorimetric method (e.g., Fiske-Subbarow method).

-

The inhibitory activity of Lansoprazole is determined by the reduction in Pi release compared to a control without the inhibitor.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and chemical properties of Lansoprazole. The data presented, including quantitative tables and detailed experimental protocols, offer a valuable resource for scientists and researchers in the pharmaceutical field. The provided diagrams of the mechanism of action and experimental workflows serve to visually clarify these complex processes. A thorough understanding of these fundamental characteristics is essential for the continued development and optimization of Lansoprazole and other proton pump inhibitors.

References

- 1. synthesis-and-characterization-of-metabolites-and-potential-impurities-of-lansoprazole-an-antiulcerative-drug - Ask this paper | Bohrium [bohrium.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. (S)-Lansoprazole synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Lansoprazole's Role in Modulating Intracellular pH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms by which the proton pump inhibitor (PPI) lansoprazole modulates intracellular pH (pHi) and the downstream consequences of this modulation, particularly in the context of cancer biology. This document synthesizes key findings on its effects on various cellular compartments, associated signaling pathways, and resulting physiological changes.

Executive Summary

Lansoprazole, a well-established inhibitor of the gastric H+/K+-ATPase, has garnered significant attention for its off-target effects on intracellular pH in various cell types, most notably cancer cells. This guide elucidates the core mechanism of action, which involves the inhibition of vacuolar-type H+-ATPases (V-ATPases), leading to a disruption of the proton gradients across intracellular organelles. This activity results in the alkalinization of acidic vesicles such as lysosomes and endosomes. The impact on cytosolic pH, however, appears to be cell-type dependent, with some studies reporting an increase while others show no significant change. The modulation of intracellular pH by lansoprazole triggers a cascade of downstream events, including the generation of reactive oxygen species (ROS), alterations in autophagic processes, and the modulation of key signaling pathways like p38 MAPK/Nrf2/ARE and NF-κB/ERK. These multifaceted effects underscore the potential of lansoprazole as a modulator of cellular homeostasis and a candidate for repositioning in therapeutic areas beyond gastric acid suppression.

Mechanism of Intracellular pH Modulation

Lansoprazole's primary mechanism for modulating intracellular pH outside of gastric parietal cells is believed to be the inhibition of V-ATPases. These ATP-dependent proton pumps are crucial for acidifying various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus.

-

V-ATPase Inhibition: By inhibiting V-ATPase, lansoprazole reduces the pumping of protons into these organelles, leading to an increase in their internal pH (alkalinization). This disruption of the normal acidic environment of lysosomes can impair their digestive functions.

-

Effect on Cytosolic pH (pHi): The impact of lansoprazole on the pH of the cytosol is less clear and appears to vary between different cell types. While lysosomal alkalinization is a consistent finding, some studies report a consequent increase in cytosolic pH, potentially due to the altered proton gradient. However, other studies, for instance in BxPC-3 pancreatic cancer cells, have shown no significant change in intracellular pH upon lansoprazole treatment[1]. This variability suggests that the net effect on cytosolic pH may be influenced by the specific expression and activity of various ion channels and transporters in a given cell type.

Quantitative Data on Lansoprazole-Induced pH Changes

The following tables summarize the available quantitative data on the effects of lansoprazole on the pH of intracellular compartments.

| Cell Line(s) | Intracellular Compartment | Lansoprazole Concentration | Incubation Time | Observed pH Change | Reference(s) |

| EMT6, MCF7 (Breast Cancer) | Endosomes | > 250 µM | Not Specified | Increase of 1-2 pH units | [2] |

| BxPC-3 (Pancreatic Cancer) | Intracellular (Cytosolic) | Various concentrations | Not Specified | No significant effect | [1] |

Note: Data on specific cytosolic pH changes across a wider range of cancer cell lines are limited in the current literature.

Downstream Cellular Effects of Intracellular pH Modulation

The alteration of intracellular pH gradients by lansoprazole initiates several downstream cellular responses.

Generation of Reactive Oxygen Species (ROS)

Lansoprazole treatment has been associated with the production of ROS in several cancer cell lines, including breast and melanoma cells[3][4]. The precise mechanism linking pH modulation to ROS generation is not fully elucidated but may involve mitochondrial dysfunction or the activation of NADPH oxidases[3][4]. Conversely, in some cellular contexts, such as macrophages, lansoprazole has been reported to decrease NADPH-mediated ROS production[5].

| Cell Type | Effect on ROS | Lansoprazole Concentration | Key Findings | Reference(s) |

| Breast Cancer Cells | Induces ROS accumulation | Not Specified | ROS accumulation is a key event in lansoprazole-induced apoptosis. | [3][4] |

| Melanoma Cells | Induces ROS accumulation | Not Specified | Contributes to the anti-tumor effects of lansoprazole. | [6] |

| Macrophages | Decreased NADPH-mediated ROS production | 30 µM | Suggests a potential anti-inflammatory role in certain contexts. | [5] |

Modulation of Autophagy

Autophagy is a cellular degradation process that relies on the fusion of autophagosomes with lysosomes. By increasing the pH of lysosomes, lansoprazole can inhibit this fusion process, leading to a blockage of autophagic flux. This is typically observed as an accumulation of autophagosomes and the autophagy-related protein LC3-II.

Signaling Pathways Modulated by Lansoprazole

Lansoprazole has been shown to influence several key intracellular signaling pathways, which are likely interconnected with its effects on intracellular pH and ROS production.

p38 MAPK/Nrf2/ARE Pathway

Lansoprazole can activate the p38 mitogen-activated protein kinase (MAPK) pathway. This leads to the phosphorylation and activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of a battery of antioxidant and cytoprotective genes[7].

NF-κB and ERK Pathways

In certain cellular contexts, lansoprazole has been shown to have an inhibitory effect on pro-inflammatory signaling pathways. It can prevent the phosphorylation and subsequent degradation of IκB-α, the inhibitory subunit of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). This keeps NF-κB in an inactive state in the cytoplasm. Additionally, lansoprazole can inhibit the phosphorylation of ERK (Extracellular signal-regulated kinase), another key signaling molecule involved in cell proliferation and survival.

Detailed Experimental Protocols

This section provides generalized protocols for key experiments used to study the effects of lansoprazole on intracellular pH and related cellular processes.

Measurement of Intracellular (Cytosolic) pH

This protocol describes the use of a pH-sensitive fluorescent dye, such as BCECF-AM or pHrodo Red AM, to measure changes in cytosolic pH.

Materials:

-

Cells of interest

-

Lansoprazole

-

BCECF-AM or pHrodo Red AM fluorescent dye

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Nigericin and high-potassium buffer for calibration

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well black-walled plate for plate reader analysis or glass-bottom dishes for microscopy) and allow them to adhere overnight.

-

Lansoprazole Treatment: Treat cells with the desired concentrations of lansoprazole for the specified duration. Include a vehicle control (e.g., DMSO).

-

Dye Loading: Wash the cells with HBSS and then incubate with the fluorescent pH indicator dye (e.g., 1-5 µM BCECF-AM or pHrodo Red AM) in HBSS for 30-60 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells twice with HBSS to remove excess dye.

-

Fluorescence Measurement:

-

Plate Reader: Measure fluorescence at the appropriate excitation and emission wavelengths. For ratiometric dyes like BCECF, measure the ratio of emission at two different excitation wavelengths.

-

Microscopy: Acquire images using the appropriate filter sets.

-

-

Calibration: To convert fluorescence ratios to absolute pH values, create a calibration curve at the end of the experiment. Incubate the cells in a high-potassium buffer containing nigericin (a H+/K+ ionophore that equilibrates intracellular and extracellular pH) at a range of known pH values (e.g., pH 6.0 to 8.0). Measure the fluorescence at each pH to generate the calibration curve.

-

Data Analysis: Use the calibration curve to convert the experimental fluorescence readings into intracellular pH values.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol outlines the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

Materials:

-

Cells of interest

-

Lansoprazole

-

DCFH-DA

-

HBSS or other suitable buffer

-

Positive control (e.g., H2O2)

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Culture: Plate cells as described in section 6.1.

-

Lansoprazole Treatment: Treat cells with lansoprazole for the desired time.

-

Dye Loading: Wash cells with HBSS and incubate with DCFH-DA (e.g., 5-10 µM) in HBSS for 30 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with HBSS.

-

Fluorescence Measurement:

-

Plate Reader: Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

-

Flow Cytometry: Harvest the cells, resuspend in HBSS, and analyze on a flow cytometer using the appropriate laser and filter combination.

-

-

Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells to determine the fold increase in ROS production.

Assessment of Autophagic Flux (LC3 Turnover Assay)

This protocol describes a method to measure autophagic flux by monitoring the levels of LC3-II in the presence and absence of a lysosomal inhibitor.

Materials:

-

Cells of interest

-

Lansoprazole

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

Lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies against LC3 and p62

-

Loading control antibody (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection system

Procedure:

-

Cell Culture and Treatment: Plate cells and treat with lansoprazole. For the last 2-4 hours of the lansoprazole treatment, add a lysosomal inhibitor to a subset of the wells. Include control groups (vehicle only, lysosomal inhibitor only).

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against LC3 and p62 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Probe for a loading control (e.g., β-actin) to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities for LC3-II and p62. Autophagic flux is determined by comparing the amount of LC3-II that accumulates in the presence of the lysosomal inhibitor between the control and lansoprazole-treated groups. An increase in this accumulation suggests an induction of autophagy, while a lack of further accumulation in the presence of lansoprazole may indicate a block in the later stages of autophagy. A decrease in p62 levels is also indicative of increased autophagic flux.

Conclusion and Future Directions

Lansoprazole's ability to modulate intracellular pH, primarily through the inhibition of V-ATPases, positions it as a tool for investigating the roles of pH in cellular physiology and as a potential therapeutic agent in diseases characterized by altered pH homeostasis, such as cancer. The downstream consequences, including ROS production, autophagy modulation, and alterations in key signaling pathways, highlight the complex and interconnected nature of these cellular processes.

Future research should focus on:

-

Elucidating the precise molecular interactions between lansoprazole and V-ATPase to determine its binding kinetics and IC50.

-

Conducting comprehensive studies to map the cell-type-specific effects of lansoprazole on cytosolic pH across a broader range of cancer and non-cancer cell lines.

-

Further dissecting the signaling networks that are activated or inhibited by lansoprazole-induced pH changes to identify novel therapeutic targets.

-

Exploring the synergistic potential of lansoprazole with other therapeutic agents, particularly in the context of overcoming drug resistance in cancer.

This technical guide provides a solid foundation for understanding the current knowledge of lansoprazole's role in modulating intracellular pH. It is intended to be a valuable resource for researchers and drug development professionals working in this exciting and evolving field.

References

- 1. researchgate.net [researchgate.net]

- 2. Influence of the proton pump inhibitor lansoprazole on distribution and activity of doxorubicin in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lansoprazole induces apoptosis of breast cancer cells through inhibition of intracellular proton extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular mechanism and functional consequences of lansoprazole-mediated heme oxygenase-1 induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lansoprazole protects hepatic cells against cisplatin-induced oxidative stress through the p38 MAPK/ARE/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Lansoprazole in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of lansoprazole, a proton pump inhibitor, in in vitro cell culture experiments. This document outlines the known mechanisms of action, provides quantitative data on its efficacy in various cancer cell lines, and offers detailed protocols for its application and the assessment of its effects.

Introduction

Lansoprazole is a widely used proton pump inhibitor that irreversibly blocks the H+/K+-ATPase in gastric parietal cells.[1] Beyond its application in acid-related gastrointestinal disorders, emerging research has highlighted its potential as an anti-cancer agent. In a cellular context, lansoprazole has been shown to induce apoptosis, cause cell cycle arrest, and inhibit autophagy in various cancer cell lines.[2][3] These effects are mediated through the modulation of key signaling pathways, including the PI3K/Akt/mTOR and Raf/ERK pathways.[2]

Data Presentation

The cytotoxic effects of lansoprazole have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for lansoprazole in several human cancer cell lines after 72 hours of treatment.[4]

| Cell Line | Cancer Type | IC50 (µM) at 72h |

| A375 | Skin Melanoma | 99 |

| A549 | Lung Cancer | 217 |

| CACO-2 | Colorectal Cancer | 272 |

| MCF-7 | Breast Cancer | 208 |

| PANC-1 | Pancreatic Cancer | 181 |

Table 1: IC50 values of lansoprazole in various human cancer cell lines after 72 hours of exposure. Data sourced from a study by Bilir et al.[4]

Experimental Protocols

Preparation of Lansoprazole Stock Solution

A crucial first step in utilizing lansoprazole for in vitro experiments is the preparation of a sterile stock solution.

Materials:

-

Lansoprazole powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile filter tips

Protocol:

-

In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of lansoprazole powder.

-

Dissolve the lansoprazole powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected container.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium. Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

Lansoprazole stock solution

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% acetic acid with 16% SDS, pH 4.7)

-

Phosphate-buffered saline (PBS)

-

Multi-channel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Lansoprazole Treatment: Prepare serial dilutions of lansoprazole from the stock solution in a complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of lansoprazole. Include a vehicle control (medium with the same concentration of DMSO as the highest lansoprazole concentration) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the crystals. Mix gently by pipetting or by placing the plate on a shaker for 5-15 minutes.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the lansoprazole concentration to determine the IC50 value.

Mandatory Visualizations

Caption: A flowchart of the experimental workflow for assessing cell viability using an MTT assay following lansoprazole treatment.

Caption: A diagram illustrating the inhibitory effects of lansoprazole on the PI3K/Akt, Raf/MEK/ERK, and STAT3 signaling pathways in cancer cells.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Frontiers | Lansoprazole Alone or in Combination With Gefitinib Shows Antitumor Activity Against Non-small Cell Lung Cancer A549 Cells in vitro and in vivo [frontiersin.org]

- 3. Synergistic Effect of Metformin and Lansoprazole Against Gastric Cancer through Growth Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Evaluation of Potential Cytotoxic Effect of Different Proton Pump Inhibitors on Different Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Lansoprazole in Preclinical Research: A Guide to Dosage and Experimental Protocols

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole, a proton pump inhibitor (PPI), is a cornerstone for investigating acid-related pathologies in various animal models. Its potent and specific inhibition of the gastric H+/K+ ATPase makes it an invaluable tool in gastroenterology research. This document provides a comprehensive guide to the use of lansoprazole in preclinical settings, with a focus on dosage calculation, administration protocols, and relevant experimental designs. The information presented herein is intended to facilitate the effective and responsible use of lansoprazole in scientific research.

Mechanism of Action

Lansoprazole is a prodrug that, upon systemic absorption, accumulates in the acidic secretory canaliculi of gastric parietal cells.[1] In this low pH environment, it is converted to its active form, a sulfenamide derivative.[2] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase (proton pump), irreversibly inactivating it.[2][3] This action blocks the final step in the gastric acid secretion pathway, leading to a profound and sustained reduction in stomach acidity.[3] The inhibition of the proton pump is long-lasting, and the restoration of acid secretion requires the synthesis of new H+/K+ ATPase enzymes.[3]

Signaling Pathway of Gastric Acid Secretion and Lansoprazole Inhibition

Figure 1. Signaling pathway of gastric acid secretion and inhibition by lansoprazole.

Dosage Calculation for Animal Models

Accurate dosage calculation is critical for the successful implementation of animal studies. Allometric scaling, which relates physiological parameters to body surface area, is a widely accepted method for converting human doses to animal equivalent doses (AEDs).[4]

Allometric Scaling

The following formula can be used to calculate the AED from a human equivalent dose (HED):

AED (mg/kg) = HED (mg/kg) x (Human Km / Animal Km)

Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).[4]

Table 1: Allometric Scaling Conversion Factors

| Species | Body Weight (kg) | Km Factor | To Convert Human Dose to Animal Dose (multiply by) |

| Human | 60 | 37 | - |

| Mouse | 0.02 | 3 | 12.3 |

| Rat | 0.15 | 6 | 6.2 |

| Rabbit | 1.8 | 12 | 3.1 |

| Dog | 10 | 20 | 1.9 |

Data sourced from FDA guidance and related publications.[4]

Recommended Dosages in Animal Models

The following table summarizes lansoprazole dosages reported in the literature for various animal models and research applications.

Table 2: Lansoprazole Dosages in Animal Research Models

| Species | Application | Dosage Range (mg/kg) | Route of Administration | Reference(s) |

| Mouse | Carcinogenicity Study | 15 - 600 | Oral | [5] |

| Rat | Gastric Ulcer Model | 1.35 - 5.4 | Oral (gavage) | [6] |

| Gastric Ulcer Model | 5 - 25 | Oral (gavage) | ||

| Safety & Pharmacokinetics | 5 - 150 | Oral | [7] | |

| Inhibition of Acid Secretion | 1.67 (ID₅₀) | Intravenous | [8] | |

| Rabbit | Teratology Study | up to 30 | Oral | [8] |

| Dog | Gastric Ulcer Model | 0.5 - 2 | Oral | [6] |

| Inhibition of Acid Secretion | 0.14 (ID₅₀) | Intravenous | [8] | |

| Chemoresistance Study | 1 - 5 | Oral | [9][10] |

Pharmacokinetic and Pharmacodynamic Parameters

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of lansoprazole is essential for designing experiments with appropriate dosing intervals and endpoints.

Table 3: Pharmacokinetic and Pharmacodynamic Parameters of Lansoprazole

| Parameter | Mouse | Rat | Rabbit | Dog |

| Bioavailability (%) | - | - | - | - |

| Tmax (hours) | - | ~2.5 (oral) | - | - |

| Half-life (t1/2) (hours) | - | 0.3 (IV) | - | 0.6 - 1.1 (IV) |

| Clearance (CL) | - | 58.6 ml/min/kg (IV) | - | - |

| Volume of Distribution (Vd) | - | 1.04 L/kg (IV) | - | - |

| PD Effect (Inhibition of Acid Secretion) | - | ID₅₀: 1.67 mg/kg (IV) | - | ID₅₀: 0.14 mg/kg (IV) |

Data are compiled from various sources and may vary based on experimental conditions.[8]

Experimental Protocols

Preparation of Lansoprazole for Administration

Oral Administration (Gavage): Lansoprazole is unstable in acidic conditions. For oral administration, it is crucial to prepare a formulation that protects the drug from degradation in the stomach.

-

Vehicle: A common vehicle for oral gavage in rodents is a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in water. To enhance stability, the pH of the vehicle can be adjusted to be neutral or slightly alkaline (pH 7-8) using sodium bicarbonate.

-

Preparation:

-

Weigh the required amount of lansoprazole powder.

-

Prepare the 0.5% CMC vehicle.

-

Create a suspension of lansoprazole in the CMC vehicle by gentle vortexing or stirring. Due to its poor water solubility, lansoprazole will form a suspension rather than a solution.

-

Administer the suspension immediately after preparation to ensure homogeneity.

-

Intravenous Administration: For intravenous administration, a commercially available sterile formulation of lansoprazole for injection is recommended.[11]

-

Reconstitution: Reconstitute the lyophilized powder with sterile water for injection as per the manufacturer's instructions.

-

Dilution: The reconstituted solution can be further diluted with a compatible intravenous fluid such as 0.9% Sodium Chloride Injection or 5% Dextrose Injection.[12]

-

Administration: Administer the diluted solution via slow intravenous infusion over a specified period (e.g., 30 minutes).[11]

Experimental Workflow for an Anti-Ulcer Study in Rats

The following workflow outlines a typical experimental design for evaluating the anti-ulcer efficacy of lansoprazole in a rodent model.

Figure 2. General experimental workflow for an anti-ulcer study.

Conclusion

Lansoprazole is a powerful tool for studying gastric acid-related diseases in animal models. The information provided in these application notes offers a foundation for researchers to design and execute well-controlled and reproducible experiments. Adherence to appropriate dosage calculations, administration protocols, and experimental workflows is paramount for obtaining meaningful and translatable results.

Disclaimer: This document is intended for informational purposes for research professionals and does not constitute veterinary or medical advice. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. chemsafetypro.com [chemsafetypro.com]

- 3. researchgate.net [researchgate.net]

- 4. Conversion between animals and human [targetmol.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. Pharmacodynamics and Pharmacokinetics of a New Type of Compound Lansoprazole Capsule in Gastric Ulcer Rats and Beagle Dogs: Importance of Adjusting Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety and pharmacokinetics of oral lansoprazole in preadolescent rats exposed from weaning through sexual maturity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. thescipub.com [thescipub.com]

- 10. Lansoprazole as a rescue agent in chemoresistant tumors: a phase I/II study in companion animals with spontaneously occurring tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prevacid I.V. (Lansoprazole for Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 12. ndi.fda.moph.go.th [ndi.fda.moph.go.th]

Application Notes and Protocols for the Dissolution of Lansoprazole in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Lansoprazole for use in a variety of in vitro research applications. Lansoprazole is a proton pump inhibitor that is practically insoluble in water, necessitating the use of organic solvents or specific buffer systems for its solubilization.[1][2] Adherence to proper dissolution and storage techniques is critical to ensure the stability and efficacy of Lansoprazole in experimental settings.

Data Presentation: Lansoprazole Solubility

The solubility of Lansoprazole in various solvents at 25°C is summarized below. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[3][4][5]

| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |

| DMSO | 74[3][5] | 200.34[3][5] | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[5][6] |

| Dimethylformamide (DMF) | ~30[4] | ~81.2 | Purge with an inert gas.[4] |

| Ethanol | 9[3] - 14[5] | 24.36[3] - 37.9 | |

| DMSO:PBS (pH 7.2) (1:1) | ~0.5[4] | ~1.35 | For direct preparation of a lower concentration working solution.[4] |

| Water | Insoluble[3] | Insoluble[3] | |

| Aqueous Buffers | Sparingly soluble[4] | Sparingly soluble[4] |

Molecular Weight of Lansoprazole: 369.36 g/mol [3]

Experimental Protocols

Preparation of a High-Concentration Lansoprazole Stock Solution (in DMSO)

This protocol describes the preparation of a concentrated stock solution of Lansoprazole using DMSO, which can be stored for future use and diluted into aqueous buffers or cell culture media for experiments.

Materials:

-

Lansoprazole powder (crystalline solid)[4]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Bring the Lansoprazole powder and DMSO to room temperature.

-

Weigh the desired amount of Lansoprazole powder and place it in a sterile microcentrifuge tube or vial.

-

Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 74 mg/mL or 200.34 mM stock solution).[3][5]

-

Vortex the solution vigorously to facilitate dissolution.

-

If necessary, use an ultrasonic bath to aid in the complete dissolution of the Lansoprazole.[6]

-

Once fully dissolved, the stock solution should be clear.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solution:

-

Store the DMSO stock solution at -20°C for up to one year or at -80°C for up to two years.[6]

Preparation of Lansoprazole Working Solution for Cell Culture

This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium to prepare a working solution for treating cells.

Materials:

-

Lansoprazole stock solution (in DMSO)

-

Sterile phosphate-buffered saline (PBS), cell culture medium (e.g., RPMI 1640, DMEM), or other aqueous buffer of choice.[4][7][8]

-

Sterile conical tubes or microcentrifuge tubes

Procedure:

-

Thaw the Lansoprazole DMSO stock solution at room temperature.

-

Determine the final concentration of Lansoprazole required for your experiment.

-

Serially dilute the stock solution with the aqueous buffer or cell culture medium to achieve the final desired concentration. Note: It is crucial to add the DMSO stock solution to the aqueous buffer and mix immediately to prevent precipitation.[4]

-

Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Perform a vehicle control experiment using the same final concentration of DMSO.

-

Use the freshly prepared working solution immediately for optimal results.[3] Aqueous solutions of Lansoprazole are not recommended for storage for more than one day.[4]

Stability Considerations in Aqueous Solutions:

-

Lansoprazole is unstable in aqueous solutions, and its degradation rate increases as the pH decreases.[1]

-

At room temperature, the half-life of Lansoprazole in a solution at pH 5 is approximately 30 minutes, while at pH 7, it is about 18 hours.[1]

-

For applications requiring suspension in an aqueous vehicle, 8.4% sodium bicarbonate solution can be used, but stability is limited.[9][10] In such preparations, stability is compromised after 48 hours at room temperature and after 7 days when refrigerated.[10]

Visualizations

Experimental Workflow

References

- 1. uspharmacist.com [uspharmacist.com]

- 2. Enhancement of lansoprazole's solubility and dissolution rate. [wisdomlib.org]

- 3. selleckchem.com [selleckchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | Lansoprazole Alone or in Combination With Gefitinib Shows Antitumor Activity Against Non-small Cell Lung Cancer A549 Cells in vitro and in vivo [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stability of extemporaneously prepared lansoprazole suspension at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Induction of Hypochlorhydria in Rats Using Omeprazole

Disclaimer: The term "Caprazol" was not identified in the cited scientific literature. This document assumes the intended agent is Omeprazole , a widely used proton pump inhibitor for inducing hypochlorhydria and achlorhydria in research models.

Introduction

Hypochlorhydria, a state of low gastric acid secretion, is a critical experimental model used to study a range of physiological and pathological processes. These include the effects of hypergastrinemia, the absorption of nutrients like vitamin B12, the proliferation of gastric mucosal cells, and the impact of altered gastric microbiota.[1][2][3] Omeprazole, a substituted benzimidazole, is a potent and specific inhibitor of the gastric H+,K+-ATPase, also known as the proton pump.[4][5] By irreversibly binding to this enzyme in gastric parietal cells, omeprazole blocks the final step in acid secretion, providing a reliable and dose-dependent method for inducing hypochlorhydria in animal models.[6][7]

These application notes provide a comprehensive overview and detailed protocols for using omeprazole to induce hypochlorhydria in rats for research purposes.

Mechanism of Action

Omeprazole is administered as an inactive prodrug.[6] As a weak base, it is concentrated in the highly acidic secretory canaliculi of the gastric parietal cells.[4] In this acidic environment, omeprazole is converted to its active form, a sulfenamide derivative.[6] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+,K+-ATPase enzyme, leading to its irreversible inhibition.[6] This action effectively blocks the transport of H+ ions into the gastric lumen, thereby inhibiting both basal and stimulated acid secretion, regardless of the stimulus.[4][8] The restoration of acid secretion requires the synthesis of new H+,K+-ATPase enzyme pumps, resulting in a prolonged duration of action that outlasts the drug's plasma half-life.[5][6]

Physiological Consequences of Induced Hypochlorhydria

The sustained elevation of intragastric pH triggers a physiological feedback loop. The reduction in luminal acid is sensed by G-cells in the gastric antrum, leading to a significant increase in the secretion of the hormone gastrin (hypergastrinemia).[1] Chronically elevated gastrin levels stimulate the proliferation of enterochromaffin-like (ECL) cells in the gastric mucosa.[2]

Quantitative Data from Rat Studies

The following tables summarize the quantitative effects of omeprazole administration in rats as reported in scientific literature.

Table 1: Effect of Omeprazole on Gastric pH

| Dosage | Duration | Rat Strain | Control Gastric pH (Mean) | Omeprazole-Treated Gastric pH (Mean) | Reference |

|---|

| 30 mg/kg/day (p.o.) | 1 week | Wistar | 2.4 | 7.2 |[9][10] |

Table 2: Effect of Omeprazole Dosage on Gastric Acid Secretion

| Dosage (2 hrs prior) | Route of Administration | Effect on Stimulated Acid Secretion | Reference |

|---|---|---|---|

| 5 mg/kg | Peroral (p.o.) | Dose-dependent inhibition | [7] |

| 10 mg/kg | Peroral (p.o.) | Dose-dependent inhibition | [7] |

| 20 mg/kg | Peroral (p.o.), IP, IV | Most potent inhibition; effect lasts ≥ 24 hrs |[7] |

Table 3: Effect of Drug-Induced Achlorhydria on Serum Gastrin (Note: Data from a similar proton pump inhibitor)

| Treatment Duration | Control Serum Gastrin (pg/mL) | Treated Serum Gastrin (pg/mL) | Reference |

|---|---|---|---|

| Day 1 | 74 ± 6 | 438 ± 31 | [1] |

| Day 4 | 74 ± 6 | 727 ± 68 | [1] |

| Day 70 | 74 ± 6 | 2097 ± 208 |[1] |

Experimental Protocols

General Experimental Workflow

The induction and analysis of hypochlorhydria in rats typically follows a structured workflow to ensure reproducibility and accurate data collection.

Protocol: Induction of Hypochlorhydria by Oral Gavage

This protocol describes the daily administration of omeprazole to rats to induce a state of sustained hypochlorhydria.

5.2.1 Materials

-

Omeprazole powder

-

Vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in sterile water)

-

Weighing scale

-

Homogenizer or sonicator

-

pH meter

-